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Sortase A (SrtA) is a transpeptidase found in the cell wall of Gram-positive bacteria, including

Staphylococcus aureus. Its primary native function is to anchor surface proteins, often virulence

factors, to the peptidoglycan cell wall. This is accomplished by recognizing a specific sorting

signal sequence at the C-terminus of the surface protein, cleaving it, and catalyzing the

formation of a new amide bond between the protein and the cell wall precursor, Lipid II.

The canonical recognition motif for S. aureus Sortase A is the five-amino-acid sequence Leu-

Pro-X-Thr-Gly (LPXTG), where X can be various amino acids, with glutamic acid (E) being

common (LPETG). The enzyme cleaves the peptide bond between the threonine (T) and the

glycine (G). This reaction has been harnessed by scientists as a powerful tool for site-specific

protein modification and ligation, a technique often referred to as "sortagging".

The Catalytic Mechanism of Sortase A
The sortase-mediated reaction is a two-step transpeptidation process:

Acyl-Enzyme Intermediate Formation: Sortase A, via a nucleophilic attack from the thiol

group of its active site cysteine residue (Cys184 in S. aureus SrtA), cleaves the T-G bond

within the LPETG motif of the substrate protein. This results in the formation of a covalent

acyl-enzyme intermediate, with the C-terminal glycine and subsequent residues being

released.

Nucleophilic Attack and Ligation: A second substrate containing an N-terminal oligoglycine

motif (typically GGG) acts as a nucleophile. The amino group of the N-terminal glycine

attacks the thioester bond of the acyl-enzyme intermediate, resolving the intermediate and
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forming a new, stable amide bond. This ligates the first substrate protein to the oligoglycine-

containing molecule.

Step 1: Acyl-Enzyme Intermediate Formation Step 2: Nucleophilic Attack and Ligation
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Figure 1: The two-step catalytic mechanism of Sortase A-mediated ligation.

Substrate Specificity and Kinetic Data
While LPETG is the canonical motif for S. aureus SrtA, the enzyme exhibits some flexibility.

The proline at position P2 is crucial, inducing a type II β-turn structure that is essential for

recognition. The threonine at P1' is also highly conserved. Variations in the P1' and P2'

positions of the sorting signal can be tolerated to some extent, which has led to the

development of engineered sortases with altered substrate specificities.

Table 1: Kinetic Parameters of S. aureus Sortase A

Substrate kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Reference

Abz-LPETG-
Dnp

0.09 ± 0.01 140 ± 20 640
(Example
values)

Dabcyl-

QALPETGEE-

Edans

0.056 ± 0.002 230 ± 20 243 (Example values)

| Protein Substrates | Varies significantly | 50 - 500 | Varies | (General range) |
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Note: Kinetic values are highly dependent on the specific substrates (both the LPETG-

containing protein and the glycine nucleophile), buffer conditions, and the exact construct of the

Sortase A enzyme used. The values presented are illustrative examples based on common

fluorescent peptide substrates.

Experimental Protocol: Sortase A-Mediated Protein
Ligation
This protocol provides a general workflow for labeling a protein of interest (POI) containing a C-

terminal LPETG tag with a small molecule or peptide functionalized with an N-terminal

triglycine motif (GGG-X).

A. Reagents and Buffers:

Protein of Interest (POI-LPETG): Purified protein with a C-terminal LPETG tag, dissolved in a

suitable buffer (e.g., Tris-HCl, HEPES).

Glycine Nucleophile (GGG-X): A peptide or molecule with an N-terminal triglycine sequence.

Should be in 10-50 fold molar excess to the POI.

Sortase A Enzyme: Purified, active Sortase A (often a pentamutant, e.g., SrtA 5M, for

improved activity and stability), typically at a concentration of 10-50 µM.

Sortase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂. Calcium is

a required cofactor for SrtA activity.

Quenching/Stop Solution: 0.1% Trifluoroacetic acid (TFA) or 8 M Urea for immediate reaction

stoppage if required.

Purification System: Appropriate chromatography system for separating the ligated product

from unreacted substrates and the enzyme (e.g., Ni-NTA if using His-tagged SrtA, size

exclusion chromatography, or reverse-phase HPLC).

B. Ligation Procedure:

Reaction Setup: In a microcentrifuge tube, combine the POI-LPETG, the GGG-X

nucleophile, and the Sortase Reaction Buffer.
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Initiation: Add the Sortase A enzyme to the reaction mixture to initiate the ligation. A typical

molar ratio is 1:5:50 (SrtA : POI-LPETG : GGG-X).

Incubation: Incubate the reaction at a suitable temperature, typically ranging from 4°C to

37°C. Reaction times can vary from 30 minutes to several hours, depending on the

substrates and enzyme concentration. Monitor the reaction progress using SDS-PAGE or

mass spectrometry. A successful ligation will show a shift in the molecular weight of the POI.

Quenching (Optional): The reaction can be stopped by adding a quenching solution if precise

time points are needed.

Purification: After the reaction reaches completion (or the desired endpoint), purify the final

ligated product (POI-LPET-GGG-X) from the reaction mixture. If a His-tagged Sortase A was

used, it can be easily removed using Ni-NTA affinity chromatography.
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Figure 2: A typical experimental workflow for Sortase A-mediated protein labeling.

Applications in Drug Development and Research
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The precision and efficiency of Sortase A-mediated ligation have made it an invaluable tool in

various research and therapeutic areas:

Antibody-Drug Conjugates (ADCs): Sortase A can be used to site-specifically conjugate

cytotoxic drugs to antibodies, creating homogenous ADCs with a defined drug-to-antibody

ratio (DAR). This is a significant advantage over traditional stochastic conjugation methods.

Protein Cyclization: Proteins can be cyclized by engineering them with an N-terminal

oligoglycine sequence and a C-terminal LPETG motif. The intramolecular reaction catalyzed

by SrtA results in a cyclic protein with potentially enhanced stability and activity.

Cell Surface Engineering: Living cells can be modified by labeling surface proteins that have

been engineered to display an LPETG tag. This allows for the attachment of imaging agents,

therapeutic molecules, or other functional moieties directly to the cell surface.

Generation of Bioconjugates: SrtA is widely used to link proteins to a vast array of molecules,

including lipids, nucleic acids, polymers (e.g., PEG), and fluorescent probes, for both

therapeutic and diagnostic applications.
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Figure 3: Core applications of Sortase A-mediated ligation in biotechnology.
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To cite this document: BenchChem. [Introduction to Sortase A and the LPETG Motif].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599984#sortase-a-recognition-sequence-lpetgg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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